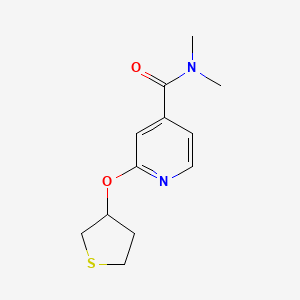

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a versatile chemical compound used extensively in scientific research due to its unique properties and promising results. This compound is known for its applications in various fields, including drug discovery and material synthesis.

Properties

IUPAC Name |

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-3-5-13-11(7-9)16-10-4-6-17-8-10/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBLKVZKFPGPPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the condensation reaction of tetrahydrothiophene derivatives with isonicotinic acid derivatives. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide and the use of microwave irradiation to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, purification, and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isonicotinamide derivatives .

Scientific Research Applications

Scientific Research Applications

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been explored for various applications:

Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that it may inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer progression and metabolic disorders.

- Enzyme Interaction : Research has shown that it can modulate the activity of specific enzymes, which may lead to therapeutic effects in diseases such as cancer and inflammation.

Biological Studies

- Biochemical Pathways : It is utilized in studying biochemical pathways and enzyme interactions, providing insights into metabolic processes.

- Antimicrobial Activity : Similar compounds have exhibited significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in infection control.

Material Science

- Organic Semiconductors : The compound's unique structure allows it to be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

- Building Block for Synthesis : Its versatility as a building block in organic synthesis enables the creation of complex molecules with desired properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino Pyrazole Derivatives | Contains amino groups on pyrazole | Noted for anti-tuberculosis activity |

| Isonicotinic Acid Hydrazones | Hydrazone linkage with isonicotinic acid | Exhibits potent anti-inflammatory effects |

| Tetrahydrothiophene Derivatives | Sulfur-containing cyclic structure | Diverse applications in drug design |

This table highlights how this compound stands out due to its specific structural combination, which may enhance its biological efficacy compared to other compounds lacking this arrangement.

Case Studies

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed selective cytotoxicity towards various cancer cell lines while sparing normal cells, indicating its potential as a targeted cancer therapy.

- Enzyme Inhibition : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways relevant to neurodegenerative diseases, showcasing its versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Dithieno[3,2-b2′,3′-d]thiophene: Known for its high resonance energy and electrophilic reactivity, making it valuable in organic electronics.

N-(3,4-dimethoxyphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide: Another versatile compound with applications in drug discovery and materials science.

Uniqueness

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to its unique combination of properties, including its ability to undergo various chemical reactions and its wide range of applications in different scientific fields. Its versatility and potential for diverse applications make it a valuable compound for researchers.

Biological Activity

N,N-dimethyl-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound with significant potential in various fields, particularly in medicinal chemistry. Its unique structure combines isonicotinamide and tetrahydrothiophene, which may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The presence of a dimethyl group enhances its lipophilicity, which can influence pharmacokinetic properties, such as absorption and distribution in biological systems.

This compound interacts with specific molecular targets, including enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various biological effects. The compound has been noted for its potential to inhibit Nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes that can influence cancer progression and inflammation .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (H1975), with IC values in the low micromolar range . The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications as well. It modulates pathways associated with inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic uses in conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound also possesses antimicrobial properties , particularly against Mycobacterium tuberculosis. Similar compounds have demonstrated significant inhibitory concentrations against both drug-sensitive and resistant strains of TB .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC (μM) | Notes |

|---|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | 0.126 (breast cancer), 0.48 (TB) | Promising for further development |

| Isonicotinamide Derivatives | Varies | Antimycobacterial | <1 | Known for antimicrobial effects |

| NNMT Inhibitors | Varies | Metabolic modulation | 0.031 (potent inhibitors) | Important for metabolic diseases |

Case Studies

- Breast Cancer Study : A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as a therapeutic agent against triple-negative breast cancer .

- Tuberculosis Resistance : In a comparative study against multidrug-resistant strains of M. tuberculosis, the compound exhibited promising MIC values, suggesting it could be part of new treatment strategies for resistant TB cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.